molecular formula C10H14BrN3O3S B11825375 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11825375
M. Wt: 336.21 g/mol
InChI Key: PJBPQHLMRFSWDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the pyridine ring.

    Sulfonylation: The attachment of a sulfonyl group to the pyridine ring.

    Piperazine Coupling: The final step involves coupling the sulfonylated pyridine with piperazine.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring .

Mechanism of Action

The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)ethanol
  • 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)benzene
  • 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)methane

Uniqueness

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential for biological activity and therapeutic applications .

Properties

Molecular Formula

C10H14BrN3O3S

Molecular Weight

336.21 g/mol

IUPAC Name

1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3

InChI Key

PJBPQHLMRFSWDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br

Origin of Product

United States

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